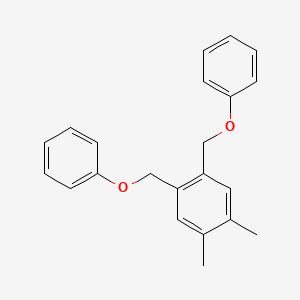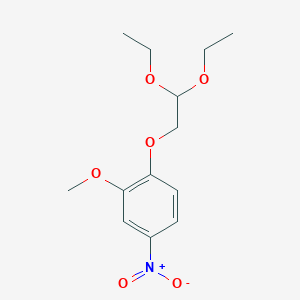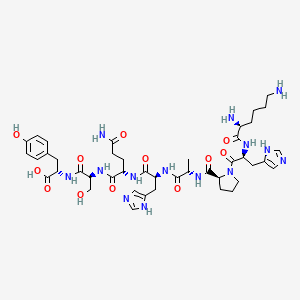
L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine is a peptide compound composed of eight amino acids. This sequence of amino acids forms a specific structure that can have various biological activities and applications. Peptides like this one are often studied for their potential therapeutic uses and biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This can affect the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: This can reverse oxidation reactions or reduce disulfide bonds if present.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various chemical groups can be introduced using specific reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore the original amino acid residues.
Aplicaciones Científicas De Investigación
L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine has several scientific research applications:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Used in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
Glycyl-L-prolyl-L-threonyl-L-histidyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-seryl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-methionyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-leucyl-L-aspartic acid: A longer peptide with different but related properties.
Uniqueness
L-Lysyl-L-histidyl-L-prolyl-L-alanyl-L-histidyl-L-glutaminyl-L-seryl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for specific research and therapeutic applications.
Propiedades
Número CAS |
918298-47-2 |
|---|---|
Fórmula molecular |
C43H62N14O12 |
Peso molecular |
967.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H62N14O12/c1-23(51-41(66)34-6-4-14-57(34)42(67)31(17-26-19-48-22-50-26)54-37(62)28(45)5-2-3-13-44)36(61)53-30(16-25-18-47-21-49-25)39(64)52-29(11-12-35(46)60)38(63)56-33(20-58)40(65)55-32(43(68)69)15-24-7-9-27(59)10-8-24/h7-10,18-19,21-23,28-34,58-59H,2-6,11-17,20,44-45H2,1H3,(H2,46,60)(H,47,49)(H,48,50)(H,51,66)(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,68,69)/t23-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
YSXRAZBXKAXZTN-OTFDMFETSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


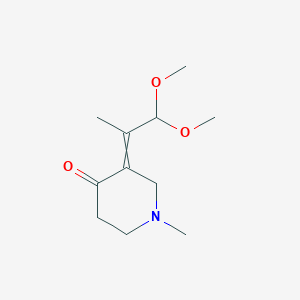
![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
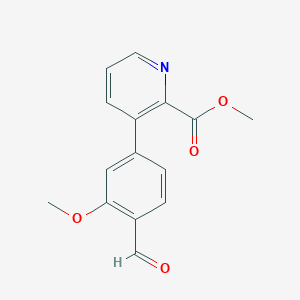
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
